molecular formula C10H7FN2O B1493696 6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine CAS No. 85979-56-2

6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine

Cat. No. B1493696
CAS RN: 85979-56-2
M. Wt: 190.17 g/mol
InChI Key: YWRPJIHIQQSAFE-UHFFFAOYSA-N
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Description

The compound “6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine” is a phytocompound that has been studied for its potential medicinal properties . It has been identified as one of the compounds with the highest inhibitory activity against the 2HBS protein, which is associated with sickle cell disease .

Scientific Research Applications

Biginelli Condensations and Derivatives Synthesis

Biginelli condensations involving fluorinated 3-oxo esters or 1,3-diketones with benzaldehyde and (thio)urea result in the diastereoselective formation of various pyrimidine derivatives. These reactions under acidic conditions lead to dehydration and formation of corresponding pyrimidine carboxylates, which have been explored for further chemical transformations leading to fused heterocycles (Saloutin et al., 2000).

Antimicrobial Analysis and Toxicity Study

A study on ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives explored their antimicrobial activity, enzyme assay, docking study, and toxicity. These derivatives showed potent antibacterial and antifungal activities, with certain compounds demonstrating non-cytotoxic nature in human cancer cell lines, indicating their potential as oral drug candidates (Tiwari et al., 2018).

Trifluoromethylated Analogues Synthesis

Research on the synthesis of trifluoromethylated analogues of dihydropyrimidine explored the reaction of pyrimidin-2(1H)-ones with trimethylsilyl cyanide, leading to novel compounds with potential biological activities. These studies highlight the importance of trifluoromethyl groups in modifying the chemical and physical properties of dihydropyrimidines (Sukach et al., 2015).

Water Ultrasound-assisted Oxidation

Investigations into the green chemistry approach for the oxidation of tetrahydropyrimidines under water ultrasound conditions using heterogeneous oxidizing agents demonstrate an environmentally friendly method for derivatization of these compounds, contributing to sustainable chemistry practices (Gavrilović et al., 2018).

Anti-Inflammatory and Analgesic Agents

A study on the synthesis of novel dihydropyrimidin-2-ol derivatives revealed their significant anti-inflammatory and analgesic activities. The nature of the substituent, particularly the chlorophenyl substitution, played a major role in enhancing these biological activities, opening avenues for the development of new therapeutic agents (Muralidharan et al., 2019).

properties

IUPAC Name

4-(3-fluorophenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-8-3-1-2-7(4-8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRPJIHIQQSAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401286972
Record name 6-(3-Fluorophenyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine

CAS RN

85979-56-2
Record name 6-(3-Fluorophenyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85979-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3-Fluorophenyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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